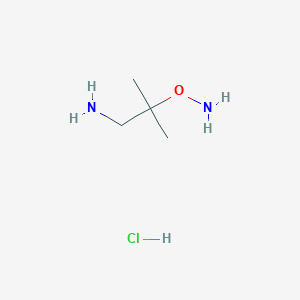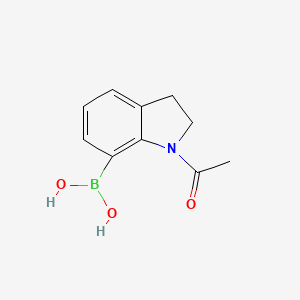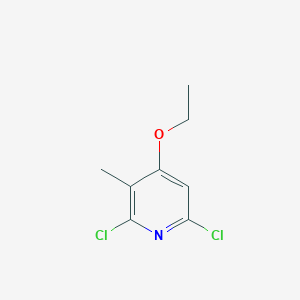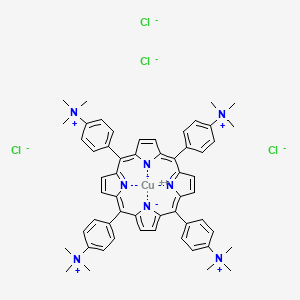
(2-Methylbenzofuran-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbenzofuran-7-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound has a methyl group at the 2-position and a methanol group at the 7-position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzofuran-7-yl)methanol typically involves the construction of the benzofuran ring followed by the introduction of the methyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-methylphenol can undergo cyclization with an appropriate aldehyde or ketone to form the benzofuran ring. Subsequent functionalization steps introduce the methanol group at the 7-position .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and palladium-catalyzed coupling reactions are commonly employed. The choice of method depends on the desired scale of production and the specific properties of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbenzofuran-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzofuran-7-carboxylic acid, while reduction can produce benzofuran-7-methanol derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Methylbenzofuran-7-yl)methanol has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics
Wirkmechanismus
The mechanism of action of (2-Methylbenzofuran-7-yl)methanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes. Others may exert anticancer effects by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound without the methyl and methanol groups.
2-Methylbenzofuran: Lacks the methanol group at the 7-position.
7-Hydroxybenzofuran: Has a hydroxyl group instead of a methanol group at the 7-position.
Uniqueness
(2-Methylbenzofuran-7-yl)methanol is unique due to the presence of both the methyl and methanol groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2-methyl-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C10H10O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
LUIBYSZZXFPOJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C(=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)





![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)


![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)
